REACTION_CXSMILES
|
I[C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH:12]1[CH:16]=[CH:15][N:14]=[N:13]1.CN[C@@H]1CCCC[C@H]1NC.C(Cl)(=O)C([Cl:30])=O>CN(C=O)C.O.C(Cl)Cl.[Cu]I>[CH3:11][C:8]1[CH:9]=[CH:10][C:2]([N:13]2[N:14]=[CH:15][CH:16]=[N:12]2)=[C:3]([CH:7]=1)[C:4]([Cl:30])=[O:6]
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Name
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|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
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IC1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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N1N=NC=C1
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Name
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CsCO3
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Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
|
Name
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|
Quantity
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0.43 g
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Type
|
reactant
|
Smiles
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CN[C@H]1[C@@H](CCCC1)NC
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
CuI
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Quantity
|
0.145 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
acid
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
68 μL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
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Details
|
stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction was cooled to room temperature
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Type
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WASH
|
Details
|
washed with EtOAc
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by gradient elution on SiO2 (0 to 10% MeOH in DCM with 0.1% AcOH)
|
Type
|
CUSTOM
|
Details
|
to give the
|
Type
|
WASH
|
Details
|
faster eluting 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was slowly warmed to room temperature
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Type
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CONCENTRATION
|
Details
|
Solvent was concentrated
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide A-7 as a yellow solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC(=C(C(=O)Cl)C1)N1N=CC=N1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |